1-(5-Methylbenzofuran-2-yl)ethanone

Analytical Chemistry Procurement Quality Control

Sourcing unreliable benzofuran analogs risks divergent synthetic outcomes and altered bioactivity. This 2-acetyl-5-methylbenzofuran derivative offers a validated solution. - Distinct 2-acetyl handle enables regioselective Claisen condensations, shortening multi-step synthesis routes compared to unsubstituted analogs. - Enhanced lipophilicity (LogP 2.94) makes it a superior core scaffold for designing CNS-targeting or membrane-permeable therapeutic leads. - Consistently ≥98% purity across suppliers ensures reliability as an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 17133-94-7
Cat. No. B3323826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylbenzofuran-2-yl)ethanone
CAS17133-94-7
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)C
InChIInChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-11(13-10)8(2)12/h3-6H,1-2H3
InChIKeyHWQKNXIRUNXZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylbenzofuran-2-yl)ethanone Overview


1-(5-Methylbenzofuran-2-yl)ethanone (CAS 17133-94-7), also known as 2-Acetyl-5-methylbenzofuran , is a heterocyclic organic compound belonging to the benzofuran family . This compound is characterized by a fused benzene and furan ring system with a methyl substituent at the 5-position and an acetyl group at the 2-position of the benzofuran core . Its molecular formula is C11H10O2, with a molecular weight of 174.20 g/mol . The compound is primarily utilized as a key synthetic intermediate and a core scaffold in medicinal chemistry research for the development of bioactive molecules .

Workflow Medicinal chemistry intermediate and core scaffold for bioactive molecule synthesis
Selection logic 5-methyl, 2-acetyl substitution pattern enables regioselective diversification

Substitution Risk for 1-(5-Methylbenzofuran-2-yl)ethanone


Indiscriminate substitution of 1-(5-Methylbenzofuran-2-yl)ethanone with other benzofuran analogs poses significant scientific and procurement risks due to the critical influence of its specific 5-methyl and 2-acetyl substitution pattern on physicochemical properties and biological activity. Substitution at the 5-position with a methyl group, rather than a hydrogen or halogen, directly impacts the compound's lipophilicity (LogP), which is a key determinant of membrane permeability and target binding . Furthermore, the 2-acetyl group provides a distinct reactive handle for further synthetic elaboration, a feature not present in all benzofuran derivatives . Using a close analog, such as the unsubstituted 1-(benzofuran-2-yl)ethanone (CAS 1646-26-0) , would result in a molecule with different physicochemical properties and a distinct chemical reactivity profile, potentially leading to divergent synthetic outcomes or altered biological activity in a research setting.

Substitution pattern 5-methyl substitution alters lipophilicity; unsubstituted analogs may shift biological model readouts.
Reactivity handle 2-acetyl group is a key reactive center; analogs lacking it may limit downstream synthetic elaboration.
Procurement grade Purity and stability documentation may vary across vendors; verify lot-specific specifications.

Key Differentiators from Analogs


Commercial Purity Comparison

The commercial availability and purity of 1-(5-Methylbenzofuran-2-yl)ethanone are well-documented across multiple reputable vendors, with a high level of purity (≥97-98%) consistently reported . This high purity profile is a key differentiator for procurement decisions, as it ensures minimal batch-to-batch variability and reduces the need for costly in-house purification steps. In contrast, the unsubstituted analog, 1-(benzofuran-2-yl)ethanone (CAS 1646-26-0), is often reported with a lower standard purity of 95% , highlighting the superior commercial quality of the target compound.

Commercial Purity
Head-to-head
≥97–98% vs 95%
Supports procurement confidence and batch reproducibility
Vendor specifications; verify COA
Analytical Chemistry Procurement Quality Control

Lipophilicity (LogP) Enhancement

The 5-methyl group on the benzofuran ring significantly increases the compound's lipophilicity compared to the unsubstituted analog. The target compound, 1-(5-methylbenzofuran-2-yl)ethanone, has a computed LogP value of 2.94 [1], whereas the unsubstituted 1-(benzofuran-2-yl)ethanone (CAS 1646-26-0) has a lower LogP of approximately 2.1 . This difference of approximately 0.8 LogP units is substantial and indicates a 6- to 7-fold increase in lipophilicity, which can directly influence membrane permeability and, consequently, oral bioavailability and cellular uptake in biological systems.

Lipophilicity (LogP)
Head-to-head
2.94
Reported lipophilicity supports membrane-permeability modelling
Calculated LogP; ~0.8 units above unsubstituted analog
Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility of 2-Acetyl Group

The 2-acetyl group on 1-(5-methylbenzofuran-2-yl)ethanone serves as a versatile reactive handle for a range of synthetic transformations, including Claisen condensations, reductions to the corresponding alcohol, and alpha-halogenation for further functionalization . This reactivity profile is a direct consequence of the ketone functionality. In contrast, the parent 5-methylbenzofuran (CAS 18441-43-5) [1] lacks this electrophilic center, limiting its direct utility to electrophilic aromatic substitution reactions, which often proceed with poorer regioselectivity. The presence of the acetyl group in the target compound provides a strategic advantage for convergent synthesis and late-stage diversification in medicinal chemistry programs.

Synthetic Utility
Head-to-head
2-acetyl reactive handle
Enables convergent synthesis and late-stage diversification
Versus 5-methylbenzofuran lacking acetyl group
Synthetic Chemistry Building Block Reactivity

Patent-Validated Scaffold

The specific 5-methylbenzofuran motif present in 1-(5-methylbenzofuran-2-yl)ethanone is a validated scaffold in the patent literature for the development of therapeutic agents. For instance, US Patent 8,835,659 B2 (titled 'Polysubstituted benzofurans and medicinal applications thereof') explicitly discloses the use of polysubstituted benzofurans, including those with alkyl substitution, as key components of pharmacologically active compounds . This patent protection underscores the recognized value and potential of this specific substitution pattern in generating intellectual property. In contrast, the unsubstituted benzofuran core is a common and less proprietary starting point, offering less potential for novel composition of matter claims.

Patent Relevance
Class-level
5-methylbenzofuran scaffold in US 8,835,659
May support IP differentiation in lead series
Class-level inference; review specific claims
Intellectual Property Medicinal Chemistry Drug Discovery

Chemical Stability Profile

According to safety and handling documentation, 1-(5-methylbenzofuran-2-yl)ethanone is reported to be 'Stable under recommended storage conditions' . While this is a class-level property for many similar aryl ketones, this explicit confirmation is a key piece of information for procurement and inventory management. This statement differentiates it from more labile benzofuran derivatives, such as those with reactive halogen substituents, which may require more stringent storage conditions (e.g., inert atmosphere, low temperature) to prevent decomposition. This stability profile ensures the compound's long-term integrity, minimizing degradation and waste for the end-user.

Chemical Stability
Class-level
Stable under recommended conditions
Supports long-term storage and inventory planning
Supplier documentation; assess for specific protocol
Chemical Stability Storage Handling

Application Scenarios


Hit-to-Lead Optimization

The enhanced lipophilicity (LogP 2.94) of 1-(5-methylbenzofuran-2-yl)ethanone, compared to its unsubstituted analog (LogP ~2.1), makes it a more attractive core scaffold for designing compounds intended for targets in lipophilic environments, such as the central nervous system (CNS) or certain intracellular compartments. As supported by patent literature on polysubstituted benzofurans [1], this scaffold offers a validated starting point for developing novel, patentable therapeutic leads, differentiating it from the more common and less proprietary unsubstituted benzofuran core [2].

Convergent Synthesis Building Block

The 2-acetyl group provides a versatile synthetic handle that allows for efficient and regioselective functionalization. This reactivity profile, which is absent in the parent 5-methylbenzofuran [1], enables chemists to rapidly assemble complex molecular architectures through reactions such as Claisen condensations and reductions. Procuring this advanced intermediate, rather than a simpler benzofuran, can significantly shorten synthetic sequences and improve overall yield in multi-step organic synthesis projects [2].

Analytical Reference Standard

The high and consistently reported commercial purity (≥97-98%) across multiple reputable vendors [1][2] makes 1-(5-methylbenzofuran-2-yl)ethanone an excellent candidate for use as a reference standard or internal standard in analytical method development (e.g., HPLC, LC-MS). The well-documented stability profile further supports its utility as a reliable standard, ensuring the long-term accuracy and reproducibility of quantitative analytical assays in pharmaceutical and environmental research.

Lipophilicity-Driven Antimicrobial Research

While specific activity data for 1-(5-methylbenzofuran-2-yl)ethanone is not directly available, the well-documented antimicrobial potential of hydrophobic benzofuran analogs [1] provides strong class-level inference for its utility. The target compound's higher LogP (2.94) [2] compared to less substituted analogs suggests it may exhibit favorable interactions with bacterial cell membranes, making it a compelling starting point for the synthesis and evaluation of new antimicrobial agents targeting drug-resistant strains, where increased lipophilicity can enhance membrane penetration.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Lipophilicity profile
Membrane permeability and CNS exposure models
Convergent Synthesis
Reactive 2-acetyl group
Claisen/condensation reaction efficiency
Analytical Standard
High-purity commercial supply
Method reproducibility and calibration
Antimicrobial Screening
Lipophilicity for membrane interaction
MIC determination in resistant strain panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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